

# Application Note: Functionalization of 4-(Oxiran-2-yl)oxane for Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: 4-(Oxiran-2-yl)oxane

CAS No.: 1339849-51-2

Cat. No.: B2870905

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## Executive Summary & Pharmaceutical Rationale

The integration of saturated oxygen heterocycles into drug scaffolds is a proven strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs). The tetrahydropyran (THP) ring, or oxane, acts as a highly effective bioisostere for cycloalkanes and piperidines, significantly enhancing aqueous solubility, lowering lipophilicity (clogP), and increasing metabolic stability against cytochrome P450 oxidation.

**4-(Oxiran-2-yl)oxane** (also known as 4-oxiranyltetrahydropyran) serves as a highly versatile electrophilic building block. The pendant oxirane (epoxide) ring provides a highly strained, reactive warhead that can be stereospecifically and regioselectively opened by a diverse array of nucleophiles. This application note details the mechanistic causality and validated protocols for functionalizing **4-(Oxiran-2-yl)oxane** to generate

-amino alcohols and alkyl-THP derivatives—critical intermediates in the synthesis of modern therapeutics, including CDK2 inhibitors[1].

# Mechanistic Grounding: Regio- and Stereoselective Ring-Opening

The functionalization of **4-(Oxiran-2-yl)oxane** is governed by the delicate balance between steric hindrance and electronic stabilization during the epoxide ring-opening event.

- Aminolysis (Steric Control): Under basic or neutral conditions, the ring-opening of the epoxide by primary or secondary amines proceeds via a classic

mechanism. The amine nucleophile preferentially attacks the less sterically hindered terminal carbon of the oxirane ring, yielding a terminal

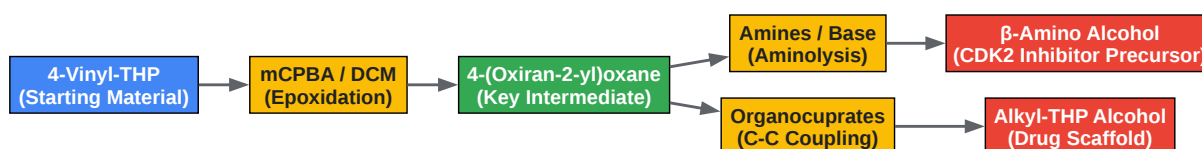
-amino alcohol[2]. The use of polar aprotic solvents (e.g., Acetonitrile) accelerates this pathway by leaving the nucleophile poorly solvated and highly reactive[1].

- Carbon-Nucleophile Addition (Coordination Control): When employing organocuprate or organolithium reagents, regioselectivity can deviate from pure steric control. The metal cations (e.g.,

or

) coordinate simultaneously with the oxygen atom of the epoxide and the oxygen atom of the THP ring. This bidentate chelation locks the intermediate into a rigid, chair-like conformation, directing the nucleophile to a specific carbon trajectory and overriding standard

steric preferences[3].



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Synthetic workflow from 4-vinyl-THP to functionalized pharmaceutical intermediates.

## Experimental Protocols

## Protocol A: Synthesis of 4-(Oxiran-2-yl)oxane via Epoxidation

Objective: Conversion of 4-vinyltetrahydro-2H-pyran to the target epoxide intermediate.

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the electrophilic oxygen source. Dichloromethane (DCM) is selected as the solvent because it solubilizes both the alkene and mCPBA while remaining inert to oxidative conditions[4].

- Preparation: Dissolve 4-vinyltetrahydro-2H-pyran (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.
- Addition: Cool the reaction vessel to 0 °C using an ice bath. This controls the exothermic nature of the peroxy-acid epoxidation, preventing thermal degradation.
- Reaction: Slowly add mCPBA (1.2 equiv, typically 77% w/w) in portions. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
- Quench & Workup: Quench the reaction with saturated aqueous to destroy unreacted peroxides. Wash the organic layer with saturated aqueous to remove meta-chlorobenzoic acid byproduct. Dry over anhydrous , filter, and concentrate under reduced pressure to yield **4-(Oxiran-2-yl)oxane**.

## Protocol B: Regioselective Aminolysis to -Amino Alcohols

Objective: Synthesis of 2-amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol derivatives. Causality: Potassium carbonate (

) is employed to neutralize trace acidic impurities that could trigger premature epoxide hydrolysis or unwanted

-like internal attack. Acetonitrile (MeCN) maximizes the nucleophilicity of the amine[1].

- Preparation: Dissolve **4-(Oxiran-2-yl)oxane** (1.0 equiv) in anhydrous MeCN (0.5 M).

- Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) followed by anhydrous (2.0 equiv).
- Heating: Heat the mixture to 60–80 °C (depending on amine volatility) and stir for 16 hours. Monitor completion via TLC or LC-MS.
- Isolation: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify the resulting -amino alcohol via flash column chromatography (DCM/MeOH gradient).

## Protocol C: Carbon-Nucleophile Ring Opening via Organocuprates

Objective: C-C bond formation to yield functionalized alkyl-THP alcohols. Causality: The addition of

acts as a Lewis acid. The fluoride atoms coordinate the lithium cation, pre-organizing the transition state and directing the nucleophile to a specific carbon of the epoxide[3].

- Preparation: In a flame-dried flask under argon, prepare the organocuprate reagent ( ) by adding an organolithium reagent (3.0 equiv) to a suspension of CuI (1.5 equiv) in anhydrous THF at -50 °C.
- Activation: In a separate flask, dissolve **4-(Oxiran-2-yl)oxane** (1.0 equiv) in THF at -78 °C and add (1.2 equiv).
- Coupling: Transfer the activated epoxide solution dropwise into the organocuprate mixture at -78 °C. Stir for 2 hours.
- Quench: Quench carefully with a 1:1 mixture of saturated aqueous and

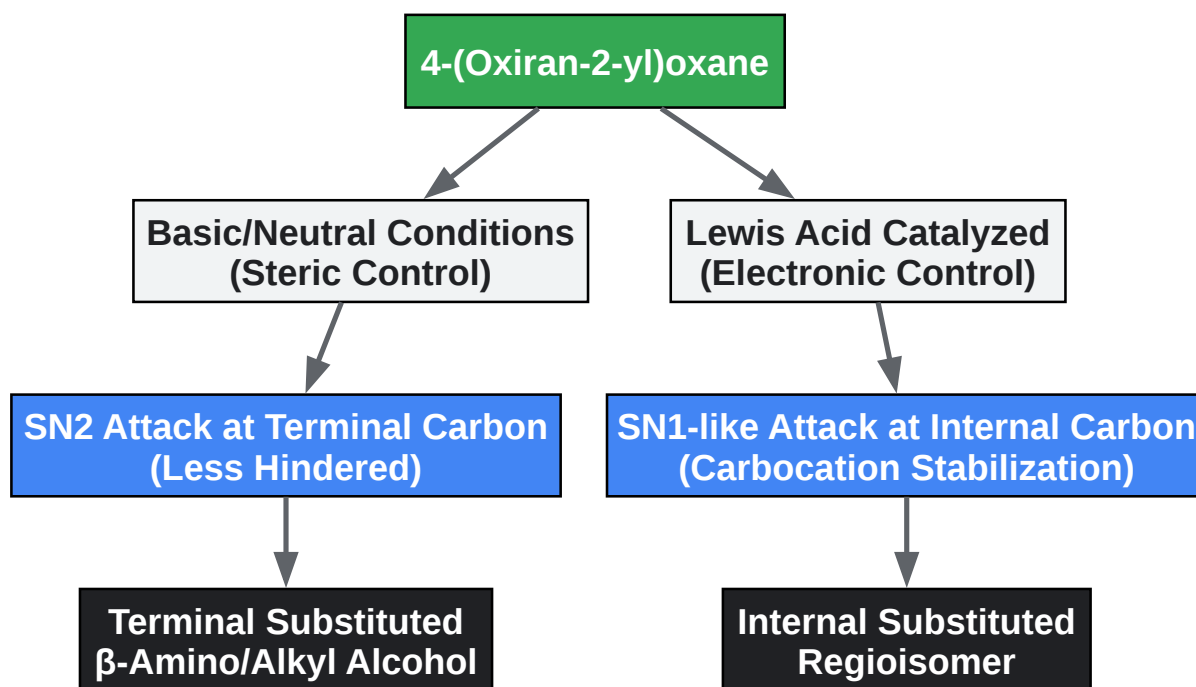
to break down the copper complexes. Extract with Ethyl Acetate, dry, and purify.

## Quantitative Data: Nucleophile & Regioselectivity Comparison

The following table summarizes the expected regiochemical outcomes and yields based on the choice of nucleophile and catalytic system.

Nucleophile Class	Reagent / Catalyst	Solvent	Temp (°C)	Major Regiochemistry	Typical Yield
Primary Amine	(Base)	MeCN	80 °C	Terminal (attack)	85–95%
Secondary Amine	(Mild Brønsted)	Neat /	60 °C	Terminal (attack)	80–90%
Organocuprate	(Lewis Acid)	THF	-78 °C	Internal (Coordination controlled)	70–85%
Grignard ( )	CuI (Catalytic)	THF	-20 °C	Terminal (attack)	75–88%

## Mechanistic Divergence Visualization



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Mechanistic divergence of epoxide ring-opening based on reaction conditions.

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